molecular formula C32H20N2O10 B12471853 Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate

Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate

Cat. No.: B12471853
M. Wt: 592.5 g/mol
InChI Key: VJQDJFPVLSMNPA-UHFFFAOYSA-N
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Description

1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE is a complex organic compound with the molecular formula C18H12N2O6. It is known for its unique structural properties, which include two nitrophenoxy groups attached to a benzene ring. This compound is often used in advanced chemical research and industrial applications due to its stability and reactivity .

Preparation Methods

The synthesis of 1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,3-dihydroxybenzene with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino derivatives, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C32H20N2O10

Molecular Weight

592.5 g/mol

IUPAC Name

bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C32H20N2O10/c35-31(43-29-16-12-27(13-17-29)41-25-8-4-23(5-9-25)33(37)38)21-2-1-3-22(20-21)32(36)44-30-18-14-28(15-19-30)42-26-10-6-24(7-11-26)34(39)40/h1-20H

InChI Key

VJQDJFPVLSMNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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